molecular formula C8H12O3 B2862941 Methyl 5-hydroxy-1-cyclohexene-1-carboxylate CAS No. 85576-03-0

Methyl 5-hydroxy-1-cyclohexene-1-carboxylate

Cat. No.: B2862941
CAS No.: 85576-03-0
M. Wt: 156.181
InChI Key: LJZHDEMRLUGVDX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.181 g/mol. . This compound features a cyclohexene ring with a hydroxyl group and a carboxylate ester group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From (-)-Shikimic Acid: One approach involves the synthesis from (-)-methyl shikimate.

    Diels-Alder Reaction: Another method employs an intramolecular Diels-Alder reaction.

    From β-Keto Esters: A third method utilizes enol phosphates derived from β-keto esters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-hydroxy-1-cyclohexene-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is primarily used as a key building block in the synthesis of various biologically active molecules, including natural products and pharmaceuticals. For example, it has been utilized in the preparation of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban. Additionally, it plays a crucial role in the biosynthesis of menaquinone, a vital electron carrier in bacteria like Escherichia coli.

Mechanism of Action

The compound is involved in the biosynthesis of menaquinone, which is essential in electron transport and ATP generation in Gram-positive and anaerobically respiring Gram-negative bacteria . The enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) catalyzes the formation of the compound (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, a key intermediate in menaquinone biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S,5R)-3-bromo-4-acetoxy-5-hydroxy-1-cyclohexene-1-carboxylate: This compound serves as a synthetic intermediate in the preparation of (-)-chorismic acid from (-)-shikimic acid.

    1-Methyl-1-cyclohexanecarboxylic acid: This compound is a structural analog of valproic acid and has been studied for its pharmacokinetic action.

Uniqueness

Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is unique due to its role as a precursor in the biosynthesis of menaquinone and its versatility in organic synthesis. Its ability to undergo various chemical reactions and serve as a building block for biologically active molecules highlights its importance in scientific research and industrial applications.

Properties

IUPAC Name

methyl 5-hydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h3,7,9H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHDEMRLUGVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85576-03-0
Record name methyl 5-hydroxycyclohex-1-ene-1-carboxylate
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